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An in-depth analysis of the clinical trial outcomes for the AMPA receptor modulator

Tulrampator in the treatment of depression reveals a challenging path for this novel

mechanism. Despite promising preclinical data, the compound failed to demonstrate superiority

over placebo in its Phase II clinical trial. This comparative guide provides a critical review of

Tulrampator's clinical trial outcomes, juxtaposed with the performance of established and

emerging alternative therapies for depression, offering valuable insights for researchers,

scientists, and drug development professionals.

Tulrampator (also known as CX-1632 and S-47445) is a positive allosteric modulator (PAM) of

the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Preclinical

studies in animal models showed that Tulrampator could enhance cognition and memory, and

produce antidepressant-like effects.[1][2] These promising early results led to its investigation

in clinical trials for major depressive disorder (MDD).

However, the Phase II clinical trial for depression (NCT02805439) ultimately did not meet its

primary endpoint, failing to show a statistically significant improvement in depressive symptoms

compared to placebo.[2][3][4] While the full, detailed results of this trial have not been made

widely public, the consistent reporting of its negative outcome marks a significant setback for

this specific AMPA receptor modulator in the context of depression treatment.

Further supporting this finding, a Phase II trial of Tulrampator (S47445) in patients with mild to

moderate Alzheimer's disease who also presented with depressive symptoms (NCT02626572)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1682043?utm_src=pdf-interest
https://www.benchchem.com/product/b1682043?utm_src=pdf-body
https://www.benchchem.com/product/b1682043?utm_src=pdf-body
https://www.benchchem.com/product/b1682043?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5050398/
https://www.ema.europa.eu/en/documents/scientific-guideline/ich-e-3-structure-and-content-clinical-study-reports-step-5_en.pdf
https://www.benchchem.com/product/b1682043?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5050398/
https://www.ema.europa.eu/en/documents/scientific-guideline/ich-e-3-structure-and-content-clinical-study-reports-step-5_en.pdf
https://www.ema.europa.eu/en/documents/scientific-guideline/ich-e-3-structure-and-content-clinical-study-reports-step-5_en.pdf
https://en.wikipedia.org/wiki/Tulrampator
https://catalogues.ema.europa.eu/sites/default/files/document_files/1245-0201_Synopsis.pdf
https://www.benchchem.com/product/b1682043?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


showed no significant difference from placebo in improving those depressive symptoms, as

measured by the Cornell Scale for Depression in Dementia (CSDD).[5][6]

This guide will now delve into a comparative analysis of Tulrampator's performance against

other therapeutic modalities for depression, presenting available quantitative data, outlining

experimental protocols, and visualizing the underlying biological pathways.

Quantitative Comparison of Clinical Trial Outcomes
To provide a clear and objective comparison, the following table summarizes the key efficacy

data from clinical trials of Tulrampator and selected alternative treatments for depression. The

primary outcome measure for depression in most of these studies is the change in the

Montgomery-Åsberg Depression Rating Scale (MADRS) score, a clinician-rated scale where a

higher score indicates more severe depression.[7][8]
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Treatment
Study
Population

Primary
Endpoint

Mean
Change in
MADRS
Score
(Drug)

Mean
Change in
MADRS
Score
(Placebo/Co
ntrol)

Key
Findings &
Citations

Tulrampator

(S-47445)

Major

Depressive

Disorder

(MDD)

Change in

MADRS

score

Not publicly

available

Not publicly

available

Failed to

show

superiority

over placebo

in a Phase II

trial.[2][3][4]

Tulrampator

(S-47445)

Alzheimer's

Disease with

Depressive

Symptoms

Change in

Cornell Scale

for

Depression in

Dementia

(CSDD)

score at 24

weeks

No

statistically

significant

difference

from placebo

No

statistically

significant

difference

from placebo

Did not show

significant

benefits over

placebo on

depressive

symptoms.[5]

[6]

Ketamine

(intravenous)

Treatment-

Resistant

Depression

(TRD)

Change in

MADRS

score at 24

hours

-18.4 -5.7

Significantly

greater

improvement

in the

ketamine

group

compared to

midazolam

(active

placebo).[9]

Esketamine

(intranasal

spray)

Treatment-

Resistant

Depression

(TRD)

Change in

MADRS

score at 4

weeks

-19.8 -15.0 (with

oral

antidepressa

nt)

Superior

improvement

in MADRS

score for

esketamine
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plus an oral

antidepressa

nt compared

to placebo

plus an oral

antidepressa

nt.[10]

Psilocybin

(oral)

Treatment-

Resistant

Depression

(TRD)

Change in

MADRS

score at 3

weeks

-12.0 (25 mg

dose)

-5.4 (1 mg

dose)

A single 25

mg dose of

psilocybin

significantly

reduced

depression

scores

compared to

a 1 mg dose.

[11][12]

Experimental Protocols
Understanding the methodologies behind these clinical trials is crucial for interpreting their

outcomes. Below are summaries of the experimental protocols for the key studies cited.

Tulrampator (S-47445) for Depression (NCT02805439)
Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Patients diagnosed with Major Depressive Disorder who had an inadequate

response to at least one but no more than three antidepressant treatments in the current

episode.

Intervention: Oral administration of Tulrampator as an adjunctive treatment to a selective

serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI).

Primary Outcome: The primary efficacy endpoint was the change from baseline in the

Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
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Status: The study was completed, but as previously noted, it did not meet its primary

endpoint.

Ketamine for Treatment-Resistant Depression
Study Design: A two-site, parallel-arm, randomized controlled trial.

Participants: Patients with treatment-resistant major depression.

Intervention: A single intravenous infusion of ketamine (0.5 mg/kg) compared to an active

placebo control (midazolam).

Primary Outcome: Change in depression severity at 24 hours, assessed by the MADRS.[13]

Key Protocol Details: Patients were randomized in a 2:1 ratio to receive either ketamine or

midazolam under double-blind conditions.[13]

Esketamine (Spravato™) for Treatment-Resistant
Depression

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Participants: Adults with treatment-resistant depression.

Intervention: Flexibly dosed esketamine nasal spray (56 mg or 84 mg) or placebo nasal

spray, in conjunction with a newly initiated oral antidepressant.

Primary Outcome: Change from baseline in MADRS total score at the end of the 4-week

double-blind induction phase.[10]

Key Protocol Details: Esketamine or placebo was administered twice weekly for four weeks.

Psilocybin for Treatment-Resistant Depression
Study Design: A phase 2b, randomized, double-blind, controlled trial.

Participants: Patients with treatment-resistant depression.
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Intervention: A single oral dose of psilocybin (25 mg, 10 mg, or 1 mg as a control)

administered with psychological support.

Primary Outcome: Change from baseline in the MADRS total score at week 3.[11]

Key Protocol Details: Participants discontinued standard antidepressant treatment prior to

the trial. All participants received psychological support before, during, and after the

psilocybin session.[11][12]

Signaling Pathways and Mechanisms of Action
The development of Tulrampator and the rapid antidepressant effects of ketamine have

highlighted the glutamatergic system, particularly the AMPA receptor, as a key target for novel

antidepressant therapies. The following diagrams, generated using the DOT language,

illustrate the proposed signaling pathways.
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Proposed signaling pathway of Tulrampator.
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Simplified signaling pathway of Ketamine's antidepressant action.

Critical Review and Future Directions
The failure of Tulrampator in its Phase II depression trial underscores the complexities of

translating preclinical findings into clinical efficacy. While the modulation of the AMPA receptor

remains a promising avenue for novel antidepressant development, the specific

pharmacological profile of Tulrampator may not have been optimal for treating major

depressive disorder. Factors such as receptor subtype selectivity, the degree of potentiation,

and potential off-target effects could have contributed to the lack of a therapeutic window.

In contrast, the success of ketamine and its derivative esketamine, which also act on the

glutamatergic system and lead to downstream AMPA receptor activation, demonstrates the

potential of this pathway. The rapid and robust antidepressant effects observed with these

treatments, particularly in treatment-resistant populations, have been a significant breakthrough

in psychiatry. Similarly, the promising results from clinical trials of psilocybin, which acts on the

serotonergic system but also appears to induce neuroplastic changes, highlight the importance

of exploring novel mechanisms beyond traditional monoamine reuptake inhibition.

For researchers and drug development professionals, the story of Tulrampator serves as a

critical case study. It emphasizes the need for a deeper understanding of the nuances of AMPA

receptor pharmacology and the downstream signaling cascades involved in antidepressant

responses. Future research in this area may benefit from:
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Developing more selective AMPA receptor modulators: Targeting specific AMPA receptor

subunit compositions that are dysregulated in depression could lead to improved efficacy

and tolerability.

Investigating combination therapies: Combining AMPA receptor modulators with other

classes of antidepressants or therapeutic modalities could yield synergistic effects.

Utilizing biomarkers: Identifying biomarkers that can predict which patients are most likely to

respond to glutamatergic modulators could help to personalize treatment and improve

clinical trial outcomes.

In conclusion, while Tulrampator's journey in the treatment of depression has been

challenging, it has provided valuable lessons for the field. The glutamatergic system, and the

AMPA receptor in particular, remain a high-interest target for the development of next-

generation antidepressants. The successes of ketamine, esketamine, and psilocybin offer a

clear indication that novel mechanisms of action hold the key to addressing the significant

unmet needs of individuals suffering from depression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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